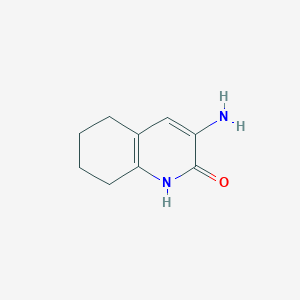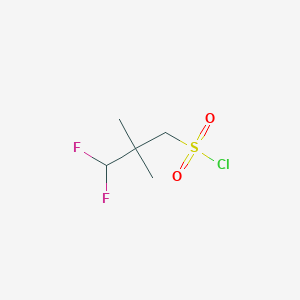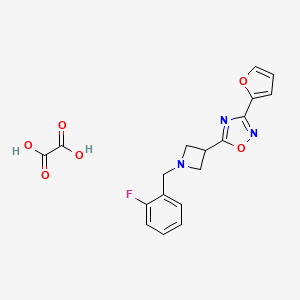![molecular formula C16H14FN5O3 B2858715 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1903634-95-6](/img/structure/B2858715.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound of significant interest in both academic research and industrial applications. Known for its intriguing structure, this compound contains multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves a multi-step synthetic route. Key steps often include:
Synthesis of 6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-amine: : Starting from an appropriate fluorinated aromatic precursor, nitration, reduction, and cyclization reactions yield the triazine core.
Formation of the pyridine ring: : Using suitable reagents like 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and coupling agents, the pyridine ring is synthesized and attached to the triazine moiety.
Final coupling: : The intermediate products are then coupled under controlled conditions (temperature, solvents, catalysts) to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the lab-scale synthesis while ensuring process efficiency, safety, and environmental compliance. Continuous flow chemistry and automated synthesis platforms are often employed to maintain consistent quality and yield.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : The presence of nitrogen and oxygen atoms in the structure makes it susceptible to oxidation reactions under specific conditions.
Reduction: : The compound can be reduced using common reducing agents like hydrogen or metal hydrides.
Substitution: : The triazine and pyridine rings can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting reagents: : Halides, alkylating agents, acylating agents.
Major Products
The major products formed depend on the type of reaction and conditions used. For example:
Oxidation: : Formation of higher oxidation state compounds, such as N-oxides.
Reduction: : Formation of reduced derivatives with altered electronic properties.
Substitution: : Introduction of different functional groups, leading to structurally diverse compounds.
科学研究应用
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide finds applications in various fields, including:
Chemistry: : As a building block for the synthesis of more complex organic molecules.
Biology: : Potential use as a biochemical probe due to its unique structure and reactivity.
Medicine: : Exploration of its pharmacological properties for drug development.
Industry: : Application in the synthesis of specialty chemicals and materials.
作用机制
The compound's mechanism of action is largely dependent on its molecular targets and pathways involved. Its structural features allow it to interact with specific enzymes or receptors, potentially inhibiting or modifying their activity. These interactions can lead to changes in cellular processes, making it a candidate for therapeutic applications.
相似化合物的比较
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combined triazine and pyridine structures. Similar compounds include:
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: : Lacks the methyl group on the pyridine ring.
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-ethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: : Features an ethyl group instead of a methyl group.
These variations highlight the importance of the specific substitutions in determining the compound's properties and applications.
属性
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O3/c1-21-7-2-3-11(15(21)24)14(23)18-6-8-22-16(25)12-9-10(17)4-5-13(12)19-20-22/h2-5,7,9H,6,8H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPNBIBXWPVFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
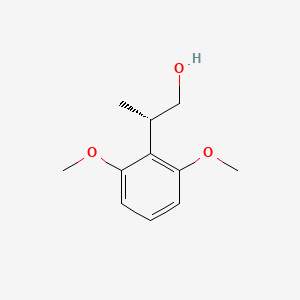
![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-8-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one;dihydrochloride](/img/structure/B2858633.png)
![2-[(2-Methanesulfonylcyclopentyl)amino]propan-1-ol](/img/structure/B2858634.png)
![3'-(3,4-Difluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2858636.png)
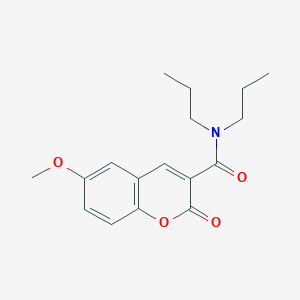
![2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone](/img/structure/B2858638.png)
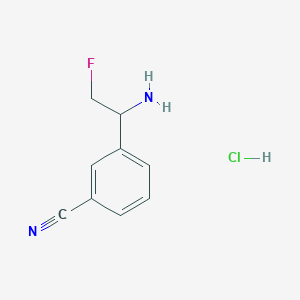
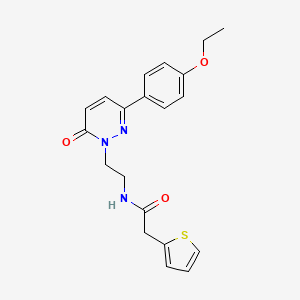
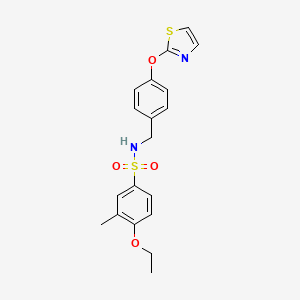
![rac-(1R,4S,5S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptane-1-carboxylicacid](/img/structure/B2858648.png)
